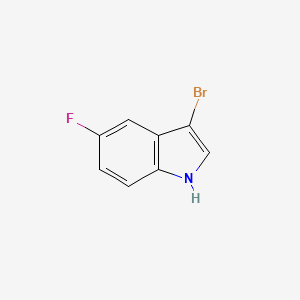

3-溴-5-氟-1H-吲哚

描述

3-Bromo-5-fluoro-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .

Synthesis Analysis

Indole derivatives are synthesized through various methods. One such method involves electrophilic substitution at the 1st position of ®-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with various halides . Another method involves the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoro-1H-indole consists of a benzene ring fused to a pyrrole ring, with bromine and fluorine substituents at the 3rd and 5th positions respectively .Chemical Reactions Analysis

Indole derivatives, including 3-Bromo-5-fluoro-1H-indole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .科学研究应用

Antiviral Research

3-Bromo-5-fluoro-1H-indole derivatives have shown promise in antiviral research. Compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have been investigated for their efficacy against a range of RNA and DNA viruses, including Coxsackie B4 virus . These studies are crucial for developing new antiviral drugs that can potentially treat various viral infections.

Anti-inflammatory and Analgesic Applications

Indole derivatives, including those with a 3-bromo-5-fluoro-1H-indole structure, have been evaluated for their anti-inflammatory and analgesic properties . These compounds could lead to the development of new medications that offer pain relief and inflammation reduction with potentially lower ulcerogenic indexes compared to existing drugs like indomethacin and celecoxib.

Cancer Research

The indole nucleus is a key component in many synthetic drug molecules with anticancer properties. Research into 3-Bromo-5-fluoro-1H-indole derivatives could contribute to the discovery of novel anticancer agents, as indole compounds have been found to possess various biological activities such as antitumor effects .

Analytical Chemistry

In the field of analytical chemistry, 3-Bromo-5-fluoro-1H-indole derivatives are valuable for their electrochemical properties. They can be used to synthesize biologically important indole-based-sulfonamide derivatives, which have been characterized by different analytical methods, including cyclic voltammetry and square wave voltammetry . These properties are essential for understanding the action mechanisms of drugs and for pharmacokinetic and pharmacodynamic studies.

Biochemistry Applications

Indole derivatives play a significant role in biochemistry, particularly in signaling pathways within both bacterial and plant systems. For instance, indole-3-acetic acid, a derivative produced from tryptophan degradation in plants, is a crucial plant hormone . Exploring the biochemical pathways and interactions of 3-Bromo-5-fluoro-1H-indole could provide insights into plant growth and microbial communication.

Industrial Applications

Beyond scientific research, indole derivatives, including 3-Bromo-5-fluoro-1H-indole, find applications in various industries. They are used in flavor and fragrance applications in the food industry and perfumery. Moreover, they can be derivatized into halogenated and oxygenated compounds used as natural colorants or in therapeutic treatments for human diseases .

安全和危害

未来方向

作用机制

Target of Action

It is known that indole derivatives, which include 3-bromo-5-fluoro-1h-indole, bind with high affinity to multiple receptors . This makes them valuable for developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological activities of indole derivatives .

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that they can have diverse molecular and cellular effects .

属性

IUPAC Name |

3-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFQNEUIXLDSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629080 | |

| Record name | 3-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-1H-indole | |

CAS RN |

1186663-46-6 | |

| Record name | 3-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

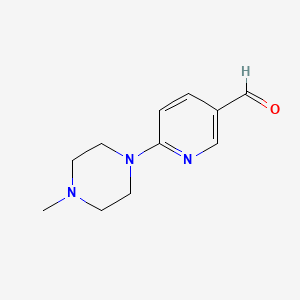

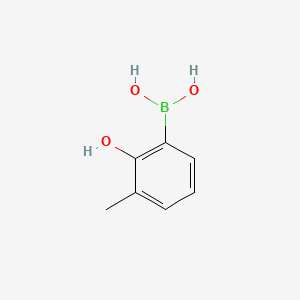

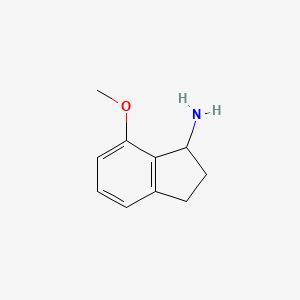

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

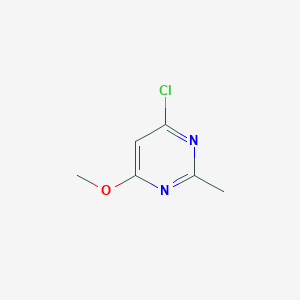

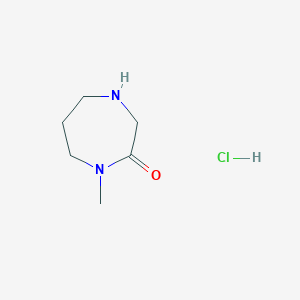

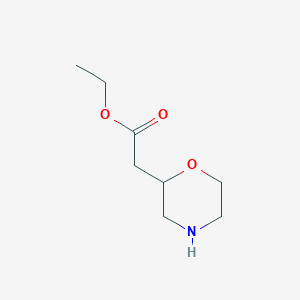

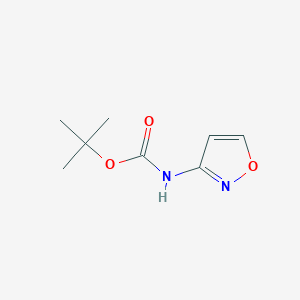

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)

![2-Chlorobenzo[d]thiazole-5-carbonitrile](/img/structure/B1592330.png)

![Ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B1592335.png)